molecular formula C24H24N4O7 B5033776 ETHYL 7-CYCLOPROPYL-3-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

ETHYL 7-CYCLOPROPYL-3-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B5033776
M. Wt: 480.5 g/mol
InChI Key: JDBMZAIDNYNKBS-UHFFFAOYSA-N
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Description

ETHYL 7-CYCLOPROPYL-3-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. This compound is characterized by its unique structure, which includes a cyclopropyl group, a dihydro-1,4-benzodioxin moiety, and a pyrido[2,3-d]pyrimidine core. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

The synthesis of ETHYL 7-CYCLOPROPYL-3-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and the introduction of the cyclopropyl and dihydro-1,4-benzodioxin groups. The synthetic route typically starts with the preparation of the pyrido[2,3-d]pyrimidine scaffold, followed by the attachment of the cyclopropyl group through cyclopropanation reactions. The dihydro-1,4-benzodioxin moiety is then introduced via nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

ETHYL 7-CYCLOPROPYL-3-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Hydrolysis: The ester group in the compound can undergo hydrolysis in the presence of acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.

Scientific Research Applications

ETHYL 7-CYCLOPROPYL-3-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 7-CYCLOPROPYL-3-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

ETHYL 7-CYCLOPROPYL-3-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:

    Pyrido[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Cyclopropyl-containing compounds: These compounds contain a cyclopropyl group, which imparts unique steric and electronic properties.

    Dihydro-1,4-benzodioxin derivatives: These compounds contain the dihydro-1,4-benzodioxin moiety, which contributes to their biological activities.

The uniqueness of this compound lies in its combination of these structural features, which results in a compound with diverse and potentially valuable properties for scientific research and industrial applications.

Properties

IUPAC Name

ethyl 7-cyclopropyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O7/c1-3-33-23(31)15-11-16(13-4-5-13)26-21-20(15)22(30)28(24(32)27(21)2)12-19(29)25-14-6-7-17-18(10-14)35-9-8-34-17/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBMZAIDNYNKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C)CC(=O)NC3=CC4=C(C=C3)OCCO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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